REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][O:4][C:3]=1[CH:7]1[O:11][CH2:10][CH2:9][O:8]1.C([Li])(C)(C)C.CN([CH:20]=[O:21])C.O.O.C(O)(=O)C(O)=O>CCOCC.O>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:3]1[O:4][CH:5]=[CH:6][C:2]=1[CH:20]=[O:21] |f:3.4.5|
|
Name
|
|
Quantity
|
438 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC=C1)C1OCCO1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 4 h at −78° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT over 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with water (20 mL) and EtOAc (20 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 12 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with 15% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1OC=CC1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |